
tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate is a compound that features a tert-butyl group, a benzyloxy group, and a cyanopropyl group
Métodos De Preparación
The synthesis of tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate can be achieved through several synthetic routes. One efficient method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, which is more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly involving the tert-butyl group.
Substitution: The benzyloxy group can participate in substitution reactions, often facilitated by palladium-catalyzed processes.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and palladium catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate has several applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme-catalyzed reactions and biosynthetic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate involves its interaction with molecular targets through its functional groups. The tert-butyl group can influence the compound’s reactivity and stability, while the benzyloxy and cyanopropyl groups can participate in specific binding interactions with enzymes or receptors. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate can be compared with other similar compounds such as tert-butyl carbamate and tert-butyl esters. These compounds share the tert-butyl group but differ in their other functional groups and overall structure. The unique combination of the benzyloxy and cyanopropyl groups in this compound sets it apart from these similar compounds, providing distinct reactivity and applications .
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,2R)-1-cyano-2-phenylmethoxypropyl]carbamate |
InChI |
InChI=1S/C16H22N2O3/c1-12(20-11-13-8-6-5-7-9-13)14(10-17)18-15(19)21-16(2,3)4/h5-9,12,14H,11H2,1-4H3,(H,18,19)/t12-,14-/m1/s1 |
Clave InChI |
OLOYYDROZLZZQP-TZMCWYRMSA-N |
SMILES isomérico |
C[C@H]([C@@H](C#N)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(C#N)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


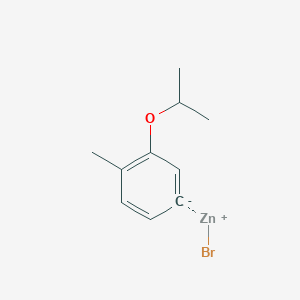
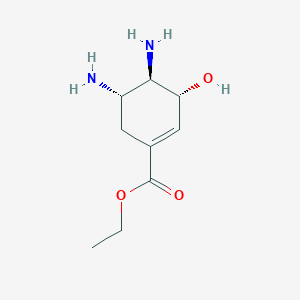
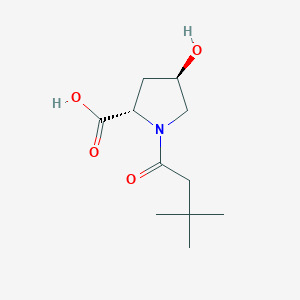
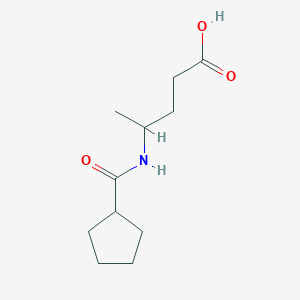
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)
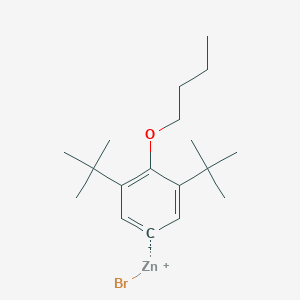
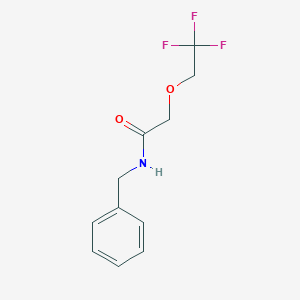
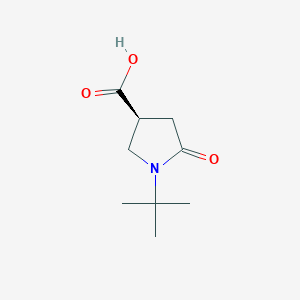
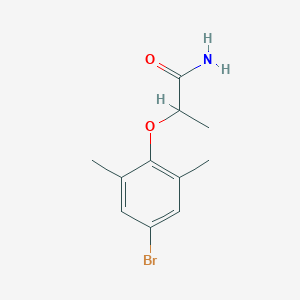
![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
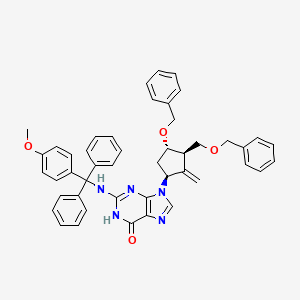
![1,3-Diazabicyclo[3.2.2]nonan-4-one](/img/structure/B14889766.png)
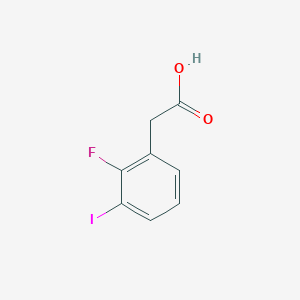
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)
